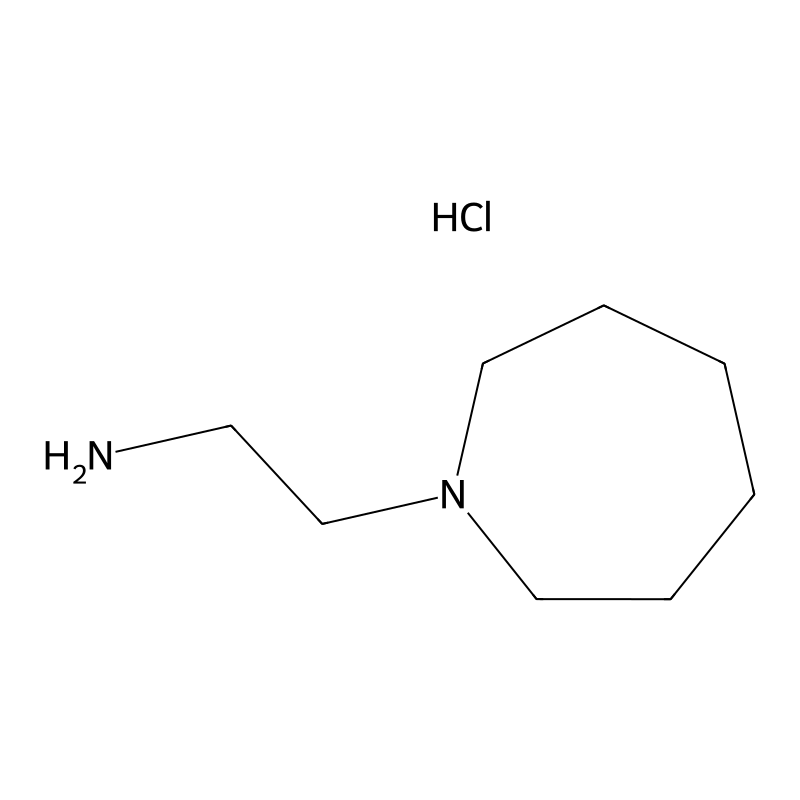

2-(Azepan-1-YL)ethanamine hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Azepan-1-yl)ethanamine hydrochloride, with the chemical formula C₈H₁₉ClN₂ and a molecular weight of 178.70 g/mol, is a derivative of azepane and an amine compound. This compound features a seven-membered ring structure (azepane) attached to an ethylamine group, which contributes to its unique properties. The hydrochloride form indicates that it is a salt formed by the reaction of the base with hydrochloric acid, enhancing its solubility in water and stability for various applications .

- Nucleophilic Substitution: The nitrogen atom in the azepane ring can act as a nucleophile, allowing for substitution reactions with alkyl halides or other electrophiles.

- Acid-Base Reactions: As an amine, it can react with acids to form salts, which is crucial for its use in pharmaceutical formulations.

- Formation of Derivatives: The primary amine can be acylated or alkylated to form various derivatives, expanding its chemical utility.

The synthesis of 2-(Azepan-1-yl)ethanamine hydrochloride typically involves multi-step organic reactions:

- Formation of Azepane: Starting from suitable precursors such as cyclohexanone or its derivatives, azepane can be synthesized via cyclization reactions.

- Alkylation: The azepane can then be reacted with ethylene diamine or ethyl halides to introduce the ethylamine functionality.

- Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt form.

These methods may vary based on available reagents and desired purity levels .

2-(Azepan-1-yl)ethanamine hydrochloride has potential applications in various fields:

- Pharmaceuticals: As a building block in drug development, particularly for compounds targeting neurological disorders.

- Chemical Research: Used as a reagent in synthetic chemistry for developing novel compounds.

- Biochemical Studies: Investigating the interaction of amines with biological systems.

Interaction studies involving 2-(Azepan-1-yl)ethanamine hydrochloride focus on its binding affinity and activity within biological systems. Preliminary studies suggest that it may interact with neurotransmitter receptors, although detailed pharmacological profiling is necessary to elucidate specific interactions and mechanisms of action.

Several compounds share structural similarities with 2-(Azepan-1-yl)ethanamine hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(2-Chloroethyl)piperidine hydrochloride | 2008-75-5 | 0.95 |

| 1-(2-Chloroethyl)pyrrolidine hydrochloride | 7250-67-1 | 0.91 |

| 1-(3-Chloropropyl)piperidine hydrochloride | 5472-49-1 | 0.79 |

| 2-(Chloromethyl)-1-methylpiperidine hydrochloride | 27483-92-7 | 0.75 |

| Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride | 135906-03-5 | 0.65 |

Uniqueness: The unique feature of 2-(Azepan-1-yl)ethanamine hydrochloride lies in its specific combination of a seven-membered azepane ring with an ethylamine group, which may confer distinct biological activities compared to other similar compounds that lack this particular structure.